

Spectroscopic and Synthetic Profile of Ethanone, 1-(2-aminophenyl)-, oxime: A Technical Guide

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Compound of Interest

Compound Name: *Ethanone, 1-(2-aminophenyl)-, oxime*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of "**Ethanone, 1-(2-aminophenyl)-, oxime**" (CAS 4964-49-2). Due to the limited availability of experimentally derived spectra for this specific compound, this document compiles predicted data based on its chemical structure, supported by experimental data from closely related analogs. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

"**Ethanone, 1-(2-aminophenyl)-, oxime**" is a multifaceted chemical scaffold incorporating an oxime group, an aminophenyl ring, and an ethanone backbone.^[1] These features provide multiple reactive sites for chemical modification, making it a versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds.^[1]

Molecular Formula: $C_8H_{10}N_2O$ ^{[2][3]}

Molecular Weight: 150.18 g/mol ^{[2][3]}

Spectroscopic Data

While complete, experimentally verified spectra for "Ethanone, 1-(2-aminophenyl)-, oxime" are not readily available in public databases, the following tables summarize the predicted spectroscopic data based on its structure and analysis of analogous compounds.^[1]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its key functional groups. The data presented is inferred from theoretical calculations and comparison with related compounds like acetophenone oximes and aminophenyl derivatives.^[1]

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Notes
O-H (oxime)	Stretching	3200-3400 (broad)	
N-H (amino)	Stretching	3300-3500	
C-H (aromatic)	Stretching	3000-3100	
C-H (methyl)	Stretching	2850-2960	
C=N (oxime)	Stretching	1600-1680	A band at 1664 cm ⁻¹ is seen for (E)-acetophenone oxime. ^[1]
C=C (aromatic)	Stretching	1450-1600	
N-O (oxime)	Stretching	900-960	

Note: Data is predicted based on the analysis of structurally similar compounds.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to display signals corresponding to the methyl, aromatic, amino, and oxime protons.^[1]

Protons	Multiplicity	Predicted Chemical Shift (ppm)	Notes
-CH ₃ (methyl)	Singlet	~ 2.0-2.5	The methyl protons in 1-(2-Methylphenyl)ethanone oxime appear at 2.20 ppm. [1]
Ar-H (aromatic)	Multiplet	~ 6.5-8.0	A complex splitting pattern is expected due to coupling between the aminophenyl protons. [1]
-NH ₂ (amino)	Broad Singlet	Variable	
-OH (oxime)	Broad Singlet	Variable	

Note: The data in this table is predicted based on the analysis of structurally similar compounds.[\[1\]](#)

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) | Notes | |---|---|---|---| | -CH₃ (methyl) | ~ 10-20 | | | Aromatic Carbons | ~ 115-150 | | | C=N (imine) | ~ 150-160 | The imine carbon in (E)-acetophenone oxime is found at 156.2 ppm.[\[1\]](#) |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.[\[1\]](#)

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is essential for confirming the molecular weight. The predicted molecular ion peak and key fragmentation patterns are outlined below.

m/z	Predicted Fragment Ion	Notes
150	$[\text{C}_8\text{H}_{10}\text{N}_2\text{O}]^+$	Molecular ion (M^+)
135	$[\text{M} - \bullet\text{CH}_3]^+$	Loss of a methyl radical. The precursor, 2'-Aminoacetophenone, shows a base peak at m/z 120 for this loss from its molecular ion of 135. [1]
133	$[\text{M} - \bullet\text{OH}]^+$	Loss of a hydroxyl radical. [1]

Note: The fragmentation pattern is predicted based on the compound's structure and data from its precursor and isomers.[\[1\]](#)

Experimental Protocols

Synthesis of Ethanone, 1-(2-aminophenyl)-, oxime

The most established method for synthesizing the title compound is through the oximation of 2'-Aminoacetophenone.[\[1\]](#)

Materials:

- 2'-Aminoacetophenone
- Hydroxylamine hydrochloride
- Anhydrous ethanol
- 10% Sodium carbonate solution
- Water

Procedure:

- To a 500 ml four-necked flask equipped with a condenser and thermometer, add 27 g (0.2 mol) of 2'-aminoacetophenone, 18.5 g (0.266 mol) of hydroxylamine hydrochloride, and 240

ml of anhydrous ethanol.

- Heat the mixture to reflux at 85 °C. The reaction progress can be monitored by HPLC.
- After the reaction is complete, cool the solution to 20 °C.
- Slowly add 10% sodium carbonate solution to adjust the pH to 7.0.
- Cool the reaction mixture to 10 °C and add a small amount of water until the solution becomes turbid, then allow it to stand.
- Gradually add approximately 480 ml of water and let the product crystallize at 8 °C for 60 minutes.
- Collect the white solid product by filtration, wash it with an ethanol-water mixture, and dry it under a vacuum.

This procedure has been reported to yield 27.09 g of the product (90.3% molar yield) with a purity of 99.1% by HPLC.

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of the synthesized compound.

Infrared (IR) Spectroscopy:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample is typically mixed with KBr powder and pressed into a thin pellet.
- Data Acquisition: The spectrum is recorded over the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

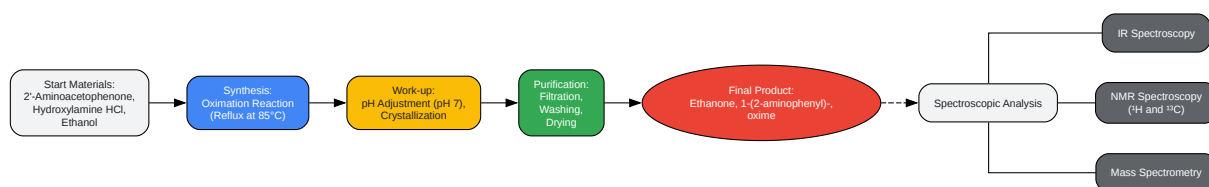
- **Sample Preparation:** Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS):

- **Instrument:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
- **Ionization Method:** Electron Ionization (EI) is a common method for this type of compound.
- **Data Acquisition:** The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and analysis of "**Ethanone, 1-(2-aminophenyl)-, oxime**".



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Caption: Synthesis and analysis workflow for "**Ethanone, 1-(2-aminophenyl)-, oxime**".

This guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of "**Ethanone, 1-(2-aminophenyl)-, oxime.**" Researchers are encouraged to perform their own experimental verification of the spectroscopic data.

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References

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